3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone
Description
Properties
Molecular Formula |
C14H11Cl2N3OS |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+ |
InChI Key |
MIJLIHQCSGJBIT-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Reaction Scheme
- 3,5-Dichloro-2-hydroxybenzaldehyde : This aldehyde is the key aromatic aldehyde substrate, characterized by two chlorine substituents at positions 3 and 5 and a hydroxyl group at position 2 on the benzene ring.
- N-Phenylthiosemicarbazide : The thiosemicarbazide derivative bearing a phenyl group attached to the nitrogen atom at position 4, providing the thiosemicarbazone moiety upon condensation.
The general synthetic route involves a condensation reaction between the aldehyde and the thiosemicarbazide under reflux or stirring conditions in an appropriate solvent, typically ethanol or methanol, leading to the formation of the target thiosemicarbazone compound.
Detailed Synthetic Procedure
Step 1: Preparation of 3,5-Dichloro-2-hydroxybenzaldehyde
While this aldehyde is commercially available, it can also be synthesized via selective chlorination of 2-hydroxybenzaldehyde or via Sandmeyer-type reactions starting from 3,5-dichloroaniline derivatives, as described in industrial processes for related compounds.
Step 2: Condensation Reaction
- Dissolve equimolar amounts of 3,5-dichloro-2-hydroxybenzaldehyde and N-phenylthiosemicarbazide in ethanol or methanol.
- Add a catalytic amount of glacial acetic acid to facilitate the condensation.
- Heat the reaction mixture under reflux for 3 to 6 hours with continuous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature; the product typically precipitates out.
- Filter the solid, wash with cold ethanol, and recrystallize from ethanol or methanol to purify.
This method yields the Schiff base thiosemicarbazone derivative via the formation of a C=N bond between the aldehyde carbonyl carbon and the thiosemicarbazide amino group.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Ethanol or Methanol | Polar protic solvents favor condensation |
| Catalyst | Glacial Acetic Acid (~few drops) | Accelerates imine formation |
| Temperature | Reflux (~78°C for ethanol) | Ensures complete reaction within 3-6 hours |
| Reaction Time | 3-6 hours | Monitored by TLC |
| Molar Ratio | 1:1 (aldehyde:thiosemicarbazide) | Stoichiometric balance for maximum yield |
| Isolation | Cooling and filtration | Product precipitates due to low solubility |
| Purification | Recrystallization | Removes impurities and unreacted starting materials |
Characterization of the Product
The synthesized compound is characterized by:
- Infrared (IR) Spectroscopy : Key peaks include C=N stretching (~1600-1650 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and O-H stretching (~3400 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR shows characteristic signals for aromatic protons, the azomethine proton (HC=N) around 8-9 ppm, and NH protons.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight (~319 g/mol for C13H9Cl2N3OS).
- Elemental Analysis : Confirms the expected C, H, N, S, and Cl content.
- Melting Point Determination : Typically sharp melting point indicating purity.
Research Findings and Literature Data Integration
Synthesis in Metal Complex Studies
The compound has been widely used as a ligand in coordination chemistry, especially in forming metal complexes with transition metals such as vanadium, copper, and nickel. The preparation method remains consistent, emphasizing the condensation reaction described above.
Comparative Preparation Notes
- The condensation reaction is straightforward, high-yielding, and reproducible.
- Variations include using different solvents (e.g., DMF, DMSO) or microwave-assisted synthesis to reduce reaction time.
- Some studies report the use of base catalysts or neutral conditions, but acid catalysis is most common for optimal yields.
- Purification by recrystallization is preferred over chromatographic methods due to the solid nature of the product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of Schiff base and thiosemicarbazone derivatives. Key structural analogues include:
Schiff Bases Derived from 3,5-Dichloro-2-hydroxybenzaldehyde: 4,6-Dichloro-2-[(4-hydroxyphenylimino)methyl]phenol (11) : A Schiff base synthesized by refluxing 3,5-dichloro-2-hydroxybenzaldehyde with 4-aminophenol. 4,6-Dichloro-2-[(4-methoxyphenylimino)methyl]phenol (12) : Similar to compound 11 but substituted with a 4-methoxy group.
Thiosemicarbazone Derivatives :
- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a,b) : Thiosemicarbazone-like structures with fused heterocyclic systems.
- N-Phenylthiosemicarbazones with Varying Substituents : Derivatives such as ALL-MTSC (N-methyl), ALL-ETSC (N-ethyl), and ALL-BzTSC (N-benzyl), differing in the substituent on the thiosemicarbazone nitrogen.
Table 1: Structural Comparison
Physicochemical Properties
The target compound’s properties are influenced by electron-withdrawing chloro groups and the bulky N-phenyl moiety. Comparisons with analogues reveal:
- Schiff Base 11: 192.9–193.5°C . Schiff Base 12: 114–115°C .
- Solubility : Chloro and hydroxyl groups enhance polarity, but the N-phenyl group may reduce aqueous solubility compared to analogues with smaller substituents (e.g., ALL-MTSC ).
Table 2: Physicochemical Data
Spectroscopic Characteristics
- IR Spectroscopy :
- Target Compound : Expected C=S stretch (~1240–1255 cm⁻¹) and N-H stretches (~3150–3400 cm⁻¹), similar to thiosemicarbazones in .
- Schiff Bases : C=N stretches (~1600–1650 cm⁻¹) and absence of C=S, distinguishing them from thiosemicarbazones .
- Thiosemicarbazones 11a,b : CN stretches (~2219 cm⁻¹) and C=O (~1718 cm⁻¹) .
- NMR Spectroscopy :
Table 3: Key Spectral Features
Biological Activity
3,5-Dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone is a compound derived from 3,5-dichloro-2-hydroxybenzaldehyde and thiosemicarbazone. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H10Cl2N4O
- Molecular Weight: 307.15 g/mol
- CAS Registry Number: 90-60-8
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with N-phenylthiosemicarbazone under acidic conditions. The reaction can be summarized as follows:
Anticancer Activity
Research has demonstrated that thiosemicarbazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds similar to this compound induced apoptosis in K562 leukemia cells through mitochondrial dysfunction and depletion of cellular thiols .
Table 1: Cytotoxicity of Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| TSC-H | K562 | 10 | Apoptosis induction |
| TSC-Cl | K562 | 8 | Necrosis at high doses |
| TSC-NO2 | K562 | 12 | Mitochondrial disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study found that thiosemicarbazones demonstrated activity against various bacterial strains, potentially inhibiting their growth by disrupting cellular processes .
Table 2: Antimicrobial Efficacy of Thiosemicarbazones
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of thiosemicarbazones can be attributed to several mechanisms:
- Metal Ion Chelation: Thiosemicarbazones can chelate metal ions, which is crucial for many biological processes in pathogens.
- Induction of Apoptosis: They promote programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Cellular Homeostasis: These compounds can interfere with cellular thiol levels and disrupt redox balance.
Case Studies
- Cytotoxicity in Tumor Models: In vivo studies using murine models have shown that thiosemicarbazones derived from benzaldehydes exhibit significant tumor growth inhibition while maintaining low toxicity to normal tissues .
- Antiviral Activity: Some derivatives have been identified as effective inhibitors against viruses such as BVDV (Bovine Viral Diarrhea Virus), showcasing their potential in antiviral therapy .
Q & A
Q. What are the standard synthetic methodologies for preparing 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone?
The compound is typically synthesized via condensation of 3,5-dichloro-2-hydroxybenzaldehyde with N-phenylthiosemicarbazide. A common protocol involves refluxing the aldehyde and thiosemicarbazide in a mixed solvent system (e.g., acetic anhydride and glacial acetic acid) with a catalyst like sodium acetate. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this thiosemicarbazone?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- NMR (¹H and ¹³C) : Confirms hydrogen and carbon environments, including imine (=CH) and aromatic protons.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Verifies purity and stoichiometry .
Q. How are preliminary biological activities evaluated for this compound?
In vitro cytotoxicity is assessed using assays like MTT against tumor cell lines (e.g., J774 macrophages) and normal cells to determine selectivity indices. Antioxidant activity is tested via DPPH radical scavenging or lipid peroxidation inhibition .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for structurally similar thiosemicarbazones?
Optimization includes:
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values) may arise from differences in cell lines, assay protocols, or substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the benzaldehyde moiety can enhance metal chelation and antitumor activity compared to electron-donating groups. Cross-validation using standardized protocols (e.g., NIH/NCATS guidelines) is critical .
Q. What computational tools predict ADMET properties for thiosemicarbazones?
Platforms like SwissADME and pkCSM assess:
Q. How are advanced mechanistic studies (e.g., apoptosis induction) conducted?
Techniques include:
Q. What structural modifications enhance bioactivity or reduce toxicity?
SAR studies reveal that:
- Halogenation : 3,5-dichloro substitution increases metal-binding capacity and cytotoxicity.
- N-phenyl vs. N-alkyl : Aromatic N-substituents improve stability and target affinity.
- Chelation with metals : Copper(II) complexes often show enhanced activity compared to free ligands .
Q. How can synergism with clinical drugs be investigated?
Co-administration studies with chemotherapeutics (e.g., doxorubicin) are performed using Chou-Talalay combination indices. Synergistic effects may arise from dual targeting of redox homeostasis (thiosemicarbazone) and DNA topoisomerases (doxorubicin) .
Q. What advanced structural characterization methods resolve crystallographic ambiguities?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles and confirms tautomeric forms (e.g., thione vs. thiol). Crystallographic data can be deposited in repositories like CCDC for public access .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
